Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
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Overview
Description
Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzenesulfonic acid group, a benzothiazole moiety, and a hydrazide linkage. It has been studied for its potential as an inhibitor of human neutrophil elastase, an enzyme involved in various inflammatory conditions .
Preparation Methods
The synthesis of benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzothiazole ring.
Introduction of the Benzenesulfonic Acid Group: This is achieved through sulfonation reactions, where a sulfonic acid group is introduced to the benzene ring.
Formation of the Hydrazide Linkage: This involves the reaction of hydrazine derivatives with the intermediate compounds to form the hydrazide linkage.
Final Coupling: The final step involves coupling the benzothiazole moiety with the benzenesulfonic acid derivative under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Condensation: This involves the combination of the compound with other molecules to form larger structures, often facilitated by catalysts.
Scientific Research Applications
Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Its inhibitory effects on enzymes involved in inflammation suggest potential therapeutic applications.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets, such as human neutrophil elastase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the degradation of extracellular matrix proteins. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the enzyme’s catalytic triad .
Comparison with Similar Compounds
Benzenesulfonic acid, 3-methyl-4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide can be compared with other similar compounds, such as:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid group but differ in their additional functional groups and overall structure.
Benzothiazole derivatives: These compounds contain the benzothiazole moiety and are used in various applications, including as antimicrobial agents and enzyme inhibitors.
Hydrazide derivatives: These compounds feature the hydrazide linkage and are studied for their potential as pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological and chemical properties.
Properties
CAS No. |
116854-91-2 |
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Molecular Formula |
C22H21N5O2S3 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-benzylthiourea |
InChI |
InChI=1S/C22H21N5O2S3/c1-15-13-17(11-12-18(15)24-21(30)23-14-16-7-3-2-4-8-16)32(28,29)27-26-22-25-19-9-5-6-10-20(19)31-22/h2-13,27H,14H2,1H3,(H,25,26)(H2,23,24,30) |
InChI Key |
QWGQPSBQBOUMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NNC2=NC3=CC=CC=C3S2)NC(=S)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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